Spiro[2.5]octane-4,6-dione
Overview
Description
Spiro[2.5]octane-4,6-dione is a unique organic compound characterized by its spirocyclic structure, where two rings share a single common atom. This compound is notable for its stability and reactivity, making it a valuable subject of study in organic chemistry. The molecular formula of this compound is C8H10O2, and it has a molecular weight of 138.17 g/mol .
Mechanism of Action
Mode of Action
It is known that the compound is involved in the synthesis of various spirocyclic compounds . These compounds are known for their high reactivity, which is attributed to their strong ring strain .
Biochemical Pathways
It is used in the synthesis of various spirocyclic compounds, which are known to be involved in a variety of biochemical pathways .
Result of Action
It is known that the compound is involved in the synthesis of various spirocyclic compounds, which are known to have a variety of effects in biological systems .
Action Environment
It is known that the compound is stable under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[2.5]octane-4,6-dione typically involves the reaction of cyclohexane-1,3-dione with suitable reagents to form the spirocyclic structure. One efficient method involves the use of (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate as a reagent. The reaction is carried out in ethyl acetate at room temperature with potassium carbonate as a base, yielding high amounts of the desired spiro compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: Spiro[2.5]octane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in synthetic chemistry and material science .
Scientific Research Applications
Spiro[2.5]octane-4,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
- Spiro[3.5]nonane-6,8-dione
- Spiro[4.5]decane-7,9-dione
- Spiro[2.5]octane-5,7-dione
Comparison: Spiro[2.5]octane-4,6-dione is unique due to its specific ring size and the position of the diketone groups. Compared to similar compounds, it exhibits distinct reactivity and stability, making it particularly useful in synthetic applications. The spirocyclic structure also imparts unique physical and chemical properties that differentiate it from other spiro compounds .
Properties
IUPAC Name |
spiro[2.5]octane-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-1-2-8(3-4-8)7(10)5-6/h1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSNPBIXAFEBRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)C(=O)CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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